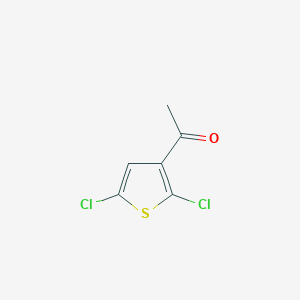










|
REACTION_CXSMILES
|
N[C:2](N)=[S:3].C(Br)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:13]([C:16]1[CH:20]=[C:19]([Cl:21])[S:18][C:17]=1Cl)(=[O:15])[CH3:14].[OH-].[Na+]>O.C1COCC1>[C:13]([C:16]1[CH:20]=[C:19]([Cl:21])[S:18][C:17]=1[S:3][CH2:2][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)(=[O:15])[CH3:14] |f:3.4|
|


|
Name
|
|
|
Quantity
|
858.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
|
Name
|
|
|
Quantity
|
11.28 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
2000 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=C(SC(=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
3000 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
9000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 2 hr
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
this mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 4 hr
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the two layers separated
|
|
Type
|
ADDITION
|
|
Details
|
The organic layer was diluted with ethyl acetate (6000 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with water (3×2000 ml) and saturated aqueous sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was triturated with hexane
|
|
Type
|
FILTRATION
|
|
Details
|
This solid was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=C(SC(=C1)Cl)SCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |